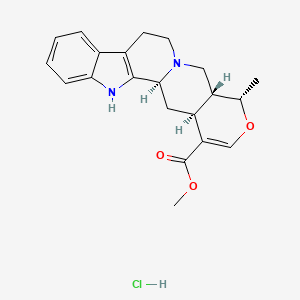

Ajmalicine

Description

This compound has been reported in Rauvolfia yunnanensis, Sarcococca saligna, and other organisms with data available.

RN given refers to (19alpha)-isomer; structure

Properties

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-XJTZBENFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904151 | |

| Record name | Raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-04-5 | |

| Record name | Ajmalicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raubasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raubasine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ajmalicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAUBASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ajmalicine Biosynthetic Pathway in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ajmalicine biosynthetic pathway in the medicinal plant Catharanthus roseus. This compound, a monoterpenoid indole alkaloid (MIA), is a valuable pharmaceutical compound used for its antihypertensive properties. Understanding its intricate biosynthetic pathway is crucial for developing metabolic engineering strategies to enhance its production. This document details the enzymatic steps, key intermediates, regulatory networks, and experimental protocols relevant to the study of this compound biosynthesis.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways, leading to the formation of the central precursor strictosidine. This is followed by a series of enzymatic modifications to yield this compound. The primary enzymes and intermediates are outlined below.

The pathway begins with the production of tryptamine from tryptophan, catalyzed by Tryptophan decarboxylase (TDC) . Tryptamine serves as the indole precursor. The terpenoid precursor, secologanin, is synthesized through the MEP pathway. Key enzymes in the later stages of secologanin synthesis include Geraniol 10-hydroxylase (G10H) and 10-hydroxygeraniol oxidoreductase (10HGO) .

The crucial condensation of tryptamine and secologanin is catalyzed by Strictosidine synthase (STR) to form strictosidine, the universal precursor for most MIAs[1]. Subsequently, Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to produce a highly reactive aglycone. This unstable intermediate then undergoes a series of rearrangements and reductions to form this compound.

Figure 1: The core biosynthetic pathway of this compound in Catharanthus roseus.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes in the this compound biosynthetic pathway.

| Enzyme | Abbreviation | Substrate | Km | Vmax | Source |

| Tryptophan decarboxylase | TDC | L-Tryptophan | 7.5 x 10-5 M | 2710 nmol/min/mg | [2][3] |

| Strictosidine synthase | STR | Tryptamine | 0.83 mM | Not Reported | [4] |

| Secologanin | 0.46 mM | Not Reported | [4] | ||

| Strictosidine β-glucosidase | SGD | Strictosidine | Not Reported | Not Reported | [5] |

| Geraniol 10-hydroxylase | G10H | Geraniol | Not Reported | Not Reported |

Note: Comprehensive kinetic data for all enzymes in the pathway is not yet fully available and represents an area for further research.

Metabolite Accumulation

The accumulation of this compound and its precursors varies depending on the specific tissue, culture conditions, and elicitor treatments.

| Metabolite | Tissue/Culture Condition | Concentration | Source |

| This compound | Hairy root line LP10 | 3.8 mg/g DW | [2] |

| Cell culture + 100 µM Methyl Jasmonate | 10.2 mg/L | [6] | |

| Cambial Meristematic Cells | 1.78 mg/g | [7] | |

| Strictosidine | STR over-expressing cell line | >200 mg/L (total TIAs) | [8] |

| Tryptamine | Hairy root cultures | Detected | [9] |

| Secologanin | Cell culture | Accumulates in vacuoles | [10] |

| Catharanthine | Hairy root line LP10 | 4.3 mg/g DW | [2] |

Regulation of this compound Biosynthesis

The this compound biosynthetic pathway is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses, with the plant hormone jasmonate playing a central role.

Jasmonate Signaling Pathway

Elicitation with methyl jasmonate (MJ) has been shown to significantly upregulate the expression of several key genes in the this compound pathway, including TDC, STR, and G10H. This response is mediated by a signaling cascade involving a series of transcription factors. The basic helix-loop-helix (bHLH) transcription factor CrMYC2 is a key activator of the jasmonate response. CrMYC2, in turn, activates the expression of the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) family of transcription factors, such as ORCA2 and ORCA3 . These ORCA transcription factors then bind to the promoters of and activate the expression of various MIA biosynthetic genes. The pathway is also negatively regulated by ZCT (Zinc finger Catharanthus Transcription factor) proteins.

Figure 2: Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of this compound from C. roseus plant material or cell cultures.

4.1.1. Extraction

-

Lyophilize and grind the plant material or cell culture biomass to a fine powder.

-

Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

-

Add 1 mL of methanol and vortex vigorously for 1 minute.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction (steps 3-5) on the pellet with another 1 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried extract in a known volume (e.g., 500 µL) of methanol.

-

Filter the extract through a 0.22 µm syringe filter prior to HPLC analysis.

4.1.2. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and a buffer such as 0.01 M ammonium acetate (pH 6.8) (B). A typical gradient could be: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or a photodiode array (PDA) detector for spectral confirmation.

-

Quantification: Prepare a standard curve using a certified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Enzyme Assay for Strictosidine Synthase (STR)

This assay measures the activity of STR by quantifying the formation of strictosidine.

-

Enzyme Extraction: Homogenize fresh or frozen plant material or cultured cells in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Reaction Mixture: In a total volume of 100 µL, combine:

-

50 µL of enzyme extract

-

10 µL of 10 mM tryptamine

-

10 µL of 10 mM secologanin

-

30 µL of 100 mM phosphate buffer (pH 6.8)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stopping the Reaction: Stop the reaction by adding 100 µL of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant for the presence of strictosidine using HPLC as described in section 4.1, using a strictosidine standard for identification and quantification. The specific activity is typically expressed as pkat/mg of protein[5].

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of this compound biosynthetic genes.

-

RNA Extraction: Isolate total RNA from plant material or cell cultures using a suitable method, such as a CTAB-based protocol or a commercial plant RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based detection method. The reaction mixture (typically 20 µL) should contain:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

1 µL of diluted cDNA

-

7 µL of nuclease-free water

-

-

Thermal Cycling: A typical thermal cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min).

-

Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a stable reference gene (e.g., actin or ubiquitin).

Metabolic Engineering and Experimental Workflows

Metabolic engineering offers a promising approach to enhance this compound production. This often involves the overexpression of key biosynthetic genes or regulatory transcription factors, or the silencing of competing pathways.

Workflow for RNAi-mediated Gene Silencing

RNA interference (RNAi) can be used to downregulate the expression of specific genes to study their function or to block competing metabolic pathways.

This guide provides a foundational understanding of the this compound biosynthetic pathway. Further research will continue to unravel the intricate details of its regulation and provide new opportunities for the enhanced production of this valuable pharmaceutical compound.

References

- 1. Stepwise response of MeJA-induced genes and pathways in leaves of C. roseus [comptes-rendus.academie-sciences.fr]

- 2. A reliable protocol for transformation of Catharanthus roseus through Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The catalytic and kinetic mechanisms of NADPH-dependent alkenal/one oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promoter analysis of the Catharanthus roseus geraniol 10-hydroxylase gene involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhancement of this compound production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an efficient Agrobacterium-mediated transformation method and its application in tryptophan pathway modification in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Untapped Therapeutic Potential of Ajmalicine: A Technical Guide Beyond Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, a monoterpenoid indole alkaloid traditionally recognized for its antihypertensive properties, is emerging as a compound with a diverse pharmacological profile. This technical guide delves into the less-explored therapeutic avenues of this compound, focusing on its neuroprotective, smooth muscle relaxant, and potential anti-cancer activities. By providing a comprehensive overview of its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols, this document serves as a vital resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this multifaceted natural compound.

Introduction

This compound, also known as raubasine, is an alkaloid predominantly found in the roots of Rauwolfia serpentina and Catharanthus roseus[1]. While its efficacy in managing hypertension is well-documented, a growing body of evidence suggests its pharmacological activities extend far beyond the cardiovascular system. This guide synthesizes the current understanding of this compound's non-hypertensive properties, offering a technical and in-depth perspective for the scientific community.

Neuroprotective Properties and Potential in Alzheimer's Disease

A significant area of interest is this compound's potential role in neurodegenerative diseases, particularly Alzheimer's disease (AD). AD is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to cognitive decline[2]. This compound has demonstrated multi-target effects that could be beneficial in the context of AD.

Mechanism of Action

This compound's neuroprotective effects are believed to stem from its ability to modulate several key pathological pathways in AD:

-

Cholinesterase Inhibition: this compound acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase acetylcholine levels in the brain, a therapeutic strategy employed in current AD treatments to improve cognitive function. Molecular docking studies suggest that this compound interacts with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE[3].

-

β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP) that leads to the formation of Aβ peptides[2]. This compound has been shown to inhibit BACE-1 activity in a concentration-dependent manner[1][2].

-

Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can have neuroprotective effects. This compound has demonstrated inhibitory activity against MAO-B[1][2].

-

Anti-Amyloid Aggregation: this compound has been shown to inhibit the aggregation of Aβ42 fibrils, a critical step in the formation of amyloid plaques[2]. It has been observed to inhibit the formation of β-sheet structures, which are characteristic of amyloid fibrils[2].

-

Neuroprotection against Oxidative Stress: this compound has demonstrated the ability to protect neuronal cells (PC12) from toxicity induced by hydrogen peroxide (H₂O₂) and Aβ42[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the neuroprotective effects of this compound.

| Parameter | Value | Cell/Enzyme System | Reference |

| AChE Inhibition (IC₅₀) | Not explicitly reported, but inhibitory activity is confirmed. | Acetylcholinesterase | [1][3] |

| BuChE Inhibition (IC₅₀) | Not explicitly reported, but inhibitory activity is confirmed. | Butyrylcholinesterase | [1][3] |

| BACE-1 Inhibition | Concentration-dependent inhibition observed. | BACE-1 Enzyme | [1][2] |

| MAO-B Inhibition | Concentration-dependent inhibition observed. | MAO-B Enzyme | [1][2] |

| Aβ₄₂ Aggregation Inhibition | 56% inhibition | Thioflavin T (ThT) fluorescence assay | [2] |

| Neuroprotection (vs. Aβ₄₂ toxicity) | 92% cell survival | PC12 cells | [1][2] |

| Neuroprotection (vs. H₂O₂ toxicity) | 93% cell survival | PC12 cells | [1][2] |

Experimental Protocols

This protocol is based on the Ellman method.

-

Reagents:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution (or solvent control).

-

Add the enzyme (AChE or BuChE) to each well and incubate.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

These assays are typically performed using commercially available kits that utilize a fluorometric or colorimetric substrate.

-

General Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the specific enzyme (BACE-1 or MAO-B), and the this compound solution (or solvent control).

-

Pre-incubate the mixture.

-

Add the fluorogenic or colorimetric substrate to initiate the reaction.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

This assay is based on the Thioflavin T (ThT) fluorescence method.

-

Reagents:

-

Aβ₄₂ peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

This compound

-

-

Procedure:

-

Prepare a solution of Aβ₄₂ peptide in the phosphate buffer.

-

Incubate the Aβ₄₂ solution with different concentrations of this compound (or a vehicle control) at 37°C with continuous agitation.

-

At various time points, take aliquots of the mixture and add ThT solution.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

A decrease in fluorescence intensity in the presence of this compound indicates inhibition of aggregation.

-

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

-

Cell Culture:

-

Culture PC12 cells in an appropriate medium (e.g., DMEM with horse and fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

-

-

Induction of Toxicity:

-

Seed the PC12 cells in a 96-well plate.

-

To induce oxidative stress, expose the cells to a specific concentration of hydrogen peroxide (H₂O₂) or aggregated Aβ₄₂ peptide for a defined period.

-

-

Treatment with this compound:

-

Pre-treat the cells with various concentrations of this compound for a specified time before adding the toxic agent, or co-treat the cells with this compound and the toxic agent.

-

-

MTT Assay:

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Smooth Muscle Relaxant Properties

This compound has been shown to induce relaxation of vascular smooth muscle, a property that contributes to its antihypertensive effects but also suggests broader applications in conditions involving smooth muscle hyperreactivity.

Mechanism of Action

The smooth muscle relaxant effect of this compound is thought to be mediated through a reduction in intracellular calcium (Ca²⁺) and possibly sodium (Na⁺) conductance[4]. This leads to a decrease in the availability of Ca²⁺ for the contractile machinery of the smooth muscle cells, resulting in relaxation. The effect is dose-dependent and can be influenced by the initial concentration of vasoconstrictors like norepinephrine and the extracellular calcium concentration[4].

Quantitative Data Summary

| Parameter | Value | Tissue/Preparation | Reference |

| Relaxation of Norepinephrine-activated Aortic Strips | 75% of initial tension at 0.6 mg/L | Rat aortic helical strips | [4] |

| 50% of initial tension at 2.0 mg/L | Rat aortic helical strips | [4] | |

| 25% of initial tension at 4-5 mg/L | Rat aortic helical strips | [4] |

Experimental Protocol: In Vitro Vascular Smooth Muscle Relaxation

-

Tissue Preparation:

-

Isolate the thoracic aorta from a male rat.

-

Prepare helical aortic strips of a defined size.

-

Mount the strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

-

Contraction and Relaxation Measurement:

-

Connect the aortic strips to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction using a vasoconstrictor agent such as norepinephrine or potassium chloride (KCl).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

Construct a concentration-response curve to determine the potency of this compound.

-

Potential Anti-Cancer Properties

Preliminary evidence suggests that this compound, as a constituent of plants like Catharanthus roseus, may possess anti-cancer properties. C. roseus is a well-known source of potent anti-cancer alkaloids like vincristine and vinblastine. While research specifically on this compound's anti-cancer effects is less extensive, its presence in a plant with such significant anti-neoplastic activity warrants further investigation.

Signaling Pathways and Experimental Workflows

This compound's Multi-Target Action in Alzheimer's Disease

The following diagram illustrates the proposed multi-target mechanism of this compound in the context of Alzheimer's disease.

Caption: Multi-target mechanism of this compound in Alzheimer's disease.

Experimental Workflow for Neuroprotection Studies

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound.

Caption: Experimental workflow for assessing neuroprotection.

Vascular Smooth Muscle Relaxation Experimental Workflow

The following diagram illustrates the workflow for studying the effects of this compound on vascular smooth muscle relaxation.

Caption: Workflow for vascular smooth muscle relaxation studies.

Conclusion and Future Directions

This compound presents a compelling case for further investigation beyond its established role in hypertension management. Its multi-target neuroprotective profile, encompassing cholinesterase inhibition, BACE-1 and MAO-B modulation, and anti-amyloid aggregation properties, positions it as a promising candidate for the development of novel therapeutics for Alzheimer's disease. Furthermore, its smooth muscle relaxant effects could be harnessed for other vasospastic disorders. The preliminary indications of anti-cancer activity also warrant dedicated research efforts.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying this compound's various pharmacological effects.

-

Conducting in vivo studies to validate the in vitro findings and assess its efficacy and safety in animal models of neurodegeneration and other relevant diseases.

-

Optimizing its chemical structure to enhance potency and selectivity for specific targets.

-

Exploring synergistic combinations with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug developers to build upon, paving the way for the potential translation of this compound's diverse pharmacological properties into novel and effective therapies.

References

- 1. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ajamline-induced changes in mechanical and electrical activity of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ajmalicine Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, a prominent monoterpenoid indole alkaloid primarily sourced from Rauvolfia serpentina and Catharanthus roseus, has long been recognized for its therapeutic potential, most notably as an antihypertensive agent. Its complex pentacyclic structure serves as a compelling scaffold for medicinal chemists, offering multiple avenues for modification to modulate its pharmacological profile. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, focusing on its interactions with key biological targets. While extensive research has elucidated the primary mechanisms of action of this compound, a systematic and publicly available library of synthetic analogs with corresponding quantitative bioactivity data is not extensively documented. Therefore, this guide will focus on the known pharmacological activities of this compound, provide detailed experimental protocols for assays that would be essential for generating SAR data, and present visual workflows and signaling pathways to facilitate a deeper understanding of its biological context.

Introduction to this compound

This compound, also known as raubasine, is a well-characterized alkaloid with a history of use in the management of hypertension.[1] Its primary mechanism of action is the selective antagonism of α1-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Beyond its cardiovascular effects, this compound has been shown to interact with several other important biological targets, including nicotinic acetylcholine receptors (nAChRs), the metabolic enzyme cytochrome P450 2D6 (CYP2D6), and targets associated with neurodegenerative diseases such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and monoamine oxidase B (MAO-B).[3][4] The multifaceted pharmacology of this compound makes it an intriguing starting point for the development of novel therapeutic agents.

Pharmacological Profile of this compound

The biological activity of this compound is diverse, stemming from its ability to interact with multiple receptor and enzyme systems. Understanding these interactions is fundamental to elucidating its therapeutic effects and potential side-effect profile.

α1-Adrenergic Receptor Antagonism

The most well-established pharmacological action of this compound is its selective antagonism of α1-adrenergic receptors.[1][2] This action underlies its antihypertensive effects. By blocking these receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.

Nicotinic Acetylcholine Receptor Inhibition

This compound has been identified as a non-competitive inhibitor of nicotinic acetylcholine receptors. This interaction could contribute to its complex pharmacological profile, potentially influencing cholinergic neurotransmission.

Cytochrome P450 2D6 (CYP2D6) Inhibition

A significant aspect of this compound's pharmacology is its potent inhibition of CYP2D6, a key enzyme in the metabolism of a wide range of xenobiotics, including many clinically used drugs. This inhibitory action raises the potential for drug-drug interactions when this compound or its derivatives are co-administered with substrates of this enzyme.

Potential in Neurodegenerative Diseases

Recent in-silico and in-vitro studies have suggested that this compound may have therapeutic potential in the context of Alzheimer's disease. These studies have pointed towards its ability to inhibit key enzymes implicated in the pathology of the disease, including:

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a common therapeutic strategy for Alzheimer's disease.

-

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are central to the formation of amyloid plaques in Alzheimer's disease.

-

Monoamine Oxidase B (MAO-B): MAO-B is involved in the breakdown of neurotransmitters, and its inhibition can have neuroprotective effects.

Quantitative Data on this compound Activity

| Target | Bioassay | Species | Value | Unit | Reference |

| α1-Adrenergic Receptor | Radioligand Binding | Not Specified | 3.30 | nM (Ki) | [5] |

| Nicotinic Acetylcholine Receptor | Not Specified | Not Specified | 72.3 | µM (IC50) | [3] |

| CYP2D6 | In vitro metabolism | Human | 0.0023 | µM (IC50) | [4] |

| Acetylcholinesterase (AChE) | In-silico docking | Human | -9.02 | kcal/mol (Binding Energy) | |

| Butyrylcholinesterase (BuChE) | In-silico docking | Human | -8.89 | kcal/mol (Binding Energy) |

Experimental Protocols for SAR Studies

To systematically investigate the structure-activity relationships of this compound analogs, a series of well-defined experimental protocols are required. The following sections detail the methodologies for key in vitro assays.

Synthesis of this compound Analogs

While specific protocols for a wide range of this compound analogs are not available, a general approach to their synthesis would involve the modification of the this compound scaffold. Key areas for modification could include:

-

The Indole Nucleus: Substitution on the aromatic ring could modulate electronic properties and steric interactions.

-

The E-ring: Modifications to the ester group could influence solubility and receptor binding.

-

The D-ring and C-ring: Alterations to the stereochemistry or substitution patterns could impact the overall conformation and target engagement.

A divergent total synthesis approach, as has been described for this compound itself, could be adapted for the creation of a library of analogs.[6][7]

Hypothetical Experimental Workflow for Synthesis and Screening of this compound Analogs

Caption: Workflow for SAR studies of this compound analogs.

α1-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of this compound analogs for the α1-adrenergic receptor.

-

Principle: A radiolabeled ligand with known high affinity for the α1-adrenergic receptor (e.g., [3H]-prazosin) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor). The ability of a test compound (this compound analog) to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.

-

Materials:

-

Cell membranes expressing the human α1-adrenergic receptor.

-

[3H]-prazosin (radioligand).

-

Non-radiolabeled prazosin (for determining non-specific binding).

-

Test compounds (this compound analogs) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or an excess of non-radiolabeled prazosin (for non-specific binding).

-

Add the [3H]-prazosin to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the ability of this compound analogs to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

-

Principle: The cholinesterase enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

-

Materials:

-

Purified human acetylcholinesterase or butyrylcholinesterase.

-

Acetylthiocholine iodide or butyrylthiocholine iodide (substrate).

-

DTNB (Ellman's reagent).

-

Phosphate buffer (e.g., 100 mM, pH 8.0).

-

Test compounds (this compound analogs) at various concentrations.

-

96-well microplate reader.

-

-

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the phosphate buffer, DTNB, and either the test compound or buffer (for control).

-

Add the cholinesterase enzyme to all wells except for the blank.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period of time (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

BACE-1 Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of BACE-1.

-

Principle: A specific BACE-1 substrate, which is a peptide labeled with a fluorophore and a quencher, is used. In its intact form, the fluorescence of the fluorophore is quenched. When BACE-1 cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human BACE-1 enzyme.

-

BACE-1 substrate (FRET peptide).

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Test compounds (this compound analogs) at various concentrations.

-

96-well black microplate and a fluorescence plate reader.

-

-

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer and either the test compound or buffer (for control).

-

Add the BACE-1 enzyme to all wells except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

-

Initiate the reaction by adding the BACE-1 substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per minute).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

MAO-B Inhibition Assay

This is a fluorometric assay for screening inhibitors of MAO-B.

-

Principle: MAO-B catalyzes the oxidative deamination of its substrate, producing hydrogen peroxide (H2O2) as a byproduct. The H2O2, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product.

-

Materials:

-

Recombinant human MAO-B enzyme.

-

MAO-B substrate (e.g., benzylamine).

-

Fluorescent probe (e.g., Amplex Red).

-

Horseradish peroxidase (HRP).

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Test compounds (this compound analogs) at various concentrations.

-

96-well black microplate and a fluorescence plate reader.

-

-

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer and either the test compound or buffer (for control).

-

Add the MAO-B enzyme to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C).

-

Prepare a reaction mixture containing the substrate, fluorescent probe, and HRP.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per minute).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Signaling Pathways

Understanding the signaling pathways affected by this compound is crucial for predicting its cellular and physiological effects.

α1-Adrenergic Receptor Signaling Pathway

This compound's primary action as an antagonist at the α1-adrenergic receptor blocks the canonical Gq-coupled signaling cascade.

α1-Adrenergic Receptor Signaling Pathway

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. This compound and its Analogues Against AChE and BuChE for the Management of Alzheimer's Disease: An In-silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajmalicine: A Technical Guide to its Role in Traditional and Contemporary Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalicine, also known as raubasine, is a monoterpenoid indole alkaloid with a long history of use in traditional medicine, particularly for its antihypertensive and circulatory benefits.[1][2] Extracted primarily from plants of the Rauvolfia and Catharanthus genera, such as Rauvolfia serpentina (Indian snakeroot) and Catharanthus roseus (Madagascar periwinkle), this compound has garnered significant interest in modern pharmacology for its potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its traditional uses, pharmacological properties, and the experimental methodologies used to investigate its effects.

Traditional and Modern Applications

Historically, preparations containing this compound have been used in traditional medicine to treat high blood pressure and various circulatory disorders.[1][2] Its vasodilatory properties have been particularly valued for improving cerebral blood flow.[1][2] In contemporary medicine, this compound is recognized as an antihypertensive agent.[5] Its therapeutic effects are primarily attributed to its action as a selective alpha-1 adrenergic receptor antagonist.[6]

Pharmacological Profile

This compound's primary mechanism of action is the blockade of α1-adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a subsequent reduction in blood pressure.[5][7] Beyond its antihypertensive effects, this compound has been investigated for its potential in neuropharmacology and its role in managing neurological and mental health conditions.[3] It is also a potent inhibitor of the liver enzyme CYP2D6, which is crucial for the metabolism of numerous drugs.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological activity of this compound.

| Parameter | Value | Target/System | Reference |

| Receptor Binding | |||

| Binding Affinity (Ki) | 3.30 nM | α1-Adrenergic Receptor | [5] |

| Enzyme Inhibition | |||

| IC50 | 72.3 μM | Nicotine Receptor (non-competitive) | [7] |

| IC50 | 2.3 nM (0.0023 µM) | CYP2D6 | |

| In Vitro Neuroprotection | |||

| Anti-amyloid Aggregation | 56% inhibition | Aβ42 | [8] |

| Neuroprotection | 92% against Aβ42 toxicity | PC12 cells | [8] |

| Neuroprotection | 93% against H2O2 toxicity | PC12 cells | [8] |

| Cell Culture System | Condition | This compound Yield | Reference |

| Catharanthus roseus shoot cultures | MS medium with 11.42 µM IAA | 0.166% dry wt | [9] |

| Catharanthus roseus shoot cultures | MS medium with 8.90 µM BA (released into medium) | 0.853 g/L | [9] |

| Catharanthus roseus cell suspension | Spiked with 9 mg/L this compound (feedback inhibition observed) | Production inhibited | [10] |

| Catharanthus roseus cell suspension | Spiked with 18 mg/L this compound (feedback inhibition observed) | Production inhibited | [10] |

| Catharanthus roseus cell suspension | Addition of Amberlite XAD-7 resin on day 5 | ~70% improvement | [10] |

| Catharanthus roseus cell suspension | Cyclodextrins, methyljasmonate, and UV exposure | 1040 ± 26.6 mg/L (extracellular) | [11] |

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Rauvolfia serpentina

This protocol outlines a general method for the extraction and isolation of this compound from the roots of Rauvolfia serpentina.

1. Extraction: a. Air-dry and pulverize the roots of Rauvolfia serpentina. b. Macerate the powdered root material with methanol at room temperature. c. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude methanol extract in an acidic aqueous solution (e.g., 2% tartaric acid). b. Perform sequential extractions with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds. c. Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10 with ammonium hydroxide). d. Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.

3. Chromatographic Separation: a. Concentrate the alkaloid-rich organic extract. b. Subject the concentrated extract to column chromatography using silica gel. c. Elute the column with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).

4. Purification: a. Pool the fractions containing this compound. b. Further purify the pooled fractions using preparative HPLC or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is for the simultaneous quantification of this compound in plant extracts.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: Chromolith Performance RP-18e column (100 x 4.6 mm i.d.).

-

Mobile Phase: A binary gradient of:

-

A: 0.01 M sodium phosphate buffer (NaH2PO4) at pH 3.5 containing 0.5% glacial acetic acid.

-

B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to establish a calibration curve (e.g., 1-20 µg/mL).

-

Sample Solution: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Protocol 3: Alpha-1 Adrenergic Receptor Binding Assay (General Protocol)

This protocol describes a general radioligand binding assay to determine the affinity of this compound for α1-adrenergic receptors.

1. Membrane Preparation:

-

Homogenize a tissue source rich in α1-adrenergic receptors (e.g., rat liver, cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled α1-adrenergic receptor antagonist (e.g., [3H]prazosin).

-

Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

-

To determine non-specific binding, include a set of tubes with an excess of an unlabeled α1-adrenergic antagonist (e.g., phentolamine).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

3. Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Antihypertensive Effect

Caption: this compound blocks norepinephrine from activating α1-adrenergic receptors, inhibiting the downstream signaling cascade that leads to smooth muscle contraction and promoting vasodilation.

Experimental Workflow for this compound Research

Caption: A generalized workflow for the research and development of this compound, from plant source to pharmacological evaluation.

Conclusion

This compound remains a significant natural product with well-established antihypertensive properties rooted in traditional medicine and validated by modern pharmacological research. Its mechanism of action as a selective α1-adrenergic receptor antagonist provides a clear basis for its therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research may focus on optimizing its delivery, exploring its polypharmacological effects, and developing novel therapeutic applications based on its unique pharmacological profile.

References

- 1. aktpublication.com [aktpublication.com]

- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. embopress.org [embopress.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemistryjournal.in [chemistryjournal.in]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

The Neuroprotective Potential of Ajmalicine: A Technical Guide for Researchers

Abstract

Ajmalicine, a monoterpenoid indole alkaloid predominantly found in Rauwolfia and Catharanthus species, has long been recognized for its antihypertensive properties. Emerging research, however, is beginning to shed light on its potential as a multi-target neuroprotective agent. This technical guide provides an in-depth analysis of the current scientific evidence supporting the neuroprotective effects of this compound, with a focus on its applications in the context of neurodegenerative diseases such as Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and the elucidated mechanisms of action, including relevant signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by the progressive loss of structure and function of neurons. The pathology of these diseases is complex and multifactorial, often involving amyloid-beta (Aβ) plaque formation, neurofibrillary tangles, cholinergic deficits, oxidative stress, and neuroinflammation. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for multi-target-directed ligands that can modulate several of these pathological cascades simultaneously.

This compound has emerged as a promising candidate in this area. In silico and in vitro studies have demonstrated its ability to interact with key targets implicated in the pathogenesis of AD. This guide will synthesize the available data on this compound's neuroprotective potential, providing a foundational resource for further research and development.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective profile of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from a seminal study by Kashyap et al. (2020), which investigated this compound as a multi-target directed ligand for Alzheimer's disease.[1][2]

| Enzyme/Target | This compound IC50 (µM) | Reserpine IC50 (µM) (for comparison) | Key Finding |

| Acetylcholinesterase (AChE) | Not explicitly determined, but inhibition was observed. | 1.7 | This compound exhibits inhibitory activity against AChE, a key enzyme in cholinergic neurotransmission.[1][2] |

| Butyrylcholinesterase (BuChE) | Not explicitly determined, but inhibition was observed. | 2.8 | Similar to AChE, this compound also shows potential for BuChE inhibition.[1][2] |

| Monoamine Oxidase-B (MAO-B) | 89% inhibition at 40 µM | Comparable inhibition to this compound at 10 µM | Significant, concentration-dependent inhibition of MAO-B, an enzyme linked to oxidative stress in the brain.[1] |

| Beta-secretase 1 (BACE-1) | 69% inhibition at 50 µM | 47% inhibition at 50 µM | This compound demonstrates notable inhibition of BACE-1, a key enzyme in the amyloidogenic pathway.[2] |

| Assay | This compound Activity | Key Finding |

| Aβ42 Aggregation Inhibition | 56% inhibition | This compound significantly hinders the aggregation of Aβ42, a primary component of amyloid plaques.[1][2] |

| Neuroprotection against Aβ42 toxicity | 67% cell survival at 40 µM | Demonstrates a protective effect against Aβ42-induced cytotoxicity in PC12 neuronal cells.[1] |

| Neuroprotection against H₂O₂ toxicity | 89% cell survival at 40 µM | Exhibits strong antioxidant properties by protecting neuronal cells from oxidative stress-induced damage.[2] |

Elucidated Mechanisms of Action and Signaling Pathways

The neuroprotective effects of this compound are attributed to its multi-target engagement. Based on current research, the primary mechanisms include:

-

Enzyme Inhibition: this compound inhibits key enzymes involved in the pathogenesis of Alzheimer's disease, including those responsible for the breakdown of acetylcholine (AChE and BuChE), the generation of oxidative stress (MAO-B), and the production of amyloid-beta peptides (BACE-1).

-

Anti-Aggregation: this compound directly interferes with the aggregation of Aβ42 peptides, a critical event in the formation of neurotoxic amyloid plaques.

-

Antioxidant Activity: The compound demonstrates significant protection of neuronal cells against oxidative damage induced by hydrogen peroxide.

While the specific intracellular signaling pathways modulated by this compound to exert these effects are still under active investigation, its known activities suggest potential interactions with pathways commonly implicated in neuroprotection, such as those regulating oxidative stress, apoptosis, and inflammation. The inhibition of MAO-B, for instance, directly reduces the production of reactive oxygen species (ROS), thereby mitigating downstream damaging cascades.

Caption: Multi-target neuroprotective mechanisms of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Kashyap et al. (2020).

In Vitro Neuroprotection Assay against H₂O₂-Induced Cytotoxicity in PC12 Cells

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress.

Materials:

-

PC12 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the PC12 cells into 96-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 18 hours. Include a vehicle control (DMSO) and a positive control (e.g., Glutathione).

-

Induction of Oxidative Stress: After the pre-treatment period, induce cytotoxicity by adding H₂O₂ to a final concentration of 200 µM to all wells except the untreated control.

-

Incubation: Incubate the plates for an additional 24 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caption: Experimental workflow for H₂O₂-induced neurotoxicity assay.

Aβ42 Aggregation Inhibition Assay (Thioflavin T Assay)

This assay quantifies the ability of this compound to inhibit the formation of amyloid-beta fibrils.

Materials:

-

Aβ42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS)

-

This compound

-

96-well black plates

Procedure:

-

Aβ42 Preparation:

-

Dissolve Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot and evaporate the HFIP to form a peptide film.

-

Store the peptide film at -20°C.

-

Before use, dissolve the peptide film in DMSO to a stock concentration of 2 mM.

-

-

Aggregation Reaction:

-

In a 96-well black plate, prepare the reaction mixture containing Aβ42 (final concentration 20 µM) and varying concentrations of this compound in PBS.

-

Include a control with Aβ42 and vehicle (DMSO).

-

-

Incubation: Incubate the plate at 37°C for 48 hours with continuous shaking.

-

ThT Fluorescence Measurement:

-

Add ThT solution (final concentration 5 µM) to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 450 nm and emission at 485 nm.

-

-

Data Analysis: Calculate the percentage of inhibition of Aβ42 aggregation relative to the control.

Caption: Workflow for the Thioflavin T Aβ42 aggregation assay.

Monoamine Oxidase-B (MAO-B) Inhibition Assay

This fluorometric assay determines the inhibitory effect of this compound on MAO-B activity.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

This compound

-

96-well black plates

Procedure:

-

Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, HRP, and Amplex Red in assay buffer.

-

Inhibitor Incubation:

-

In a 96-well black plate, add the MAO-B enzyme to each well.

-

Add varying concentrations of this compound or a known MAO-B inhibitor (positive control).

-

Incubate for 15 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate, HRP, and Amplex Red mixture to each well.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C, with excitation at 530-560 nm and emission at 590 nm.

-

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound possesses significant neuroprotective properties with the potential for therapeutic application in neurodegenerative diseases. Its multi-target mechanism of action, encompassing enzyme inhibition, anti-aggregation, and antioxidant effects, makes it a particularly attractive candidate for the complex pathology of conditions like Alzheimer's disease.

Future research should focus on several key areas:

-

In vivo studies: To validate the in vitro findings and assess the bioavailability, efficacy, and safety of this compound in animal models of neurodegeneration.

-

Signaling Pathway Elucidation: To precisely identify the intracellular signaling cascades modulated by this compound that underpin its neuroprotective effects. This will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets.

-

Structure-Activity Relationship Studies: To synthesize and screen this compound analogs to identify compounds with enhanced potency and improved pharmacokinetic profiles.

References

- 1. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajmalicine: A Comprehensive Technical Review of its Potential in Circulatory Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmalicine, a monoterpenoid indole alkaloid primarily isolated from Rauvolfia and Catharanthus species, has long been recognized for its antihypertensive properties.[1][2][3] This technical guide provides an in-depth review of the molecular mechanisms, pharmacological effects, and experimental validation of this compound as a potential therapeutic agent for circulatory disorders. By consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development. The primary mechanisms of action, including preferential α1-adrenoceptor antagonism and calcium channel modulation, are explored in detail, offering a foundation for future investigation and clinical application.

Introduction

Cardiovascular diseases remain a leading cause of global mortality, necessitating the continued exploration of novel therapeutic agents.[4][5] Natural products, with their vast structural diversity, have historically been a rich source of cardiovascular drugs.[6][7] this compound (also known as Raubasine) is an alkaloid with established use as an antihypertensive agent.[8][9] Its therapeutic effects are primarily attributed to its vasodilatory properties, which stem from a multi-target mechanism of action.[1] This whitepaper synthesizes the current scientific knowledge on this compound, focusing on the core mechanisms that underpin its potential for treating circulatory disorders such as hypertension.

Mechanism of Action

This compound's primary cardiovascular effect, the relaxation of vascular smooth muscle, is achieved through two principal signaling pathways: antagonism of α1-adrenergic receptors and modulation of ion channels.

Alpha-1 Adrenergic Receptor Antagonism

The sympathetic nervous system plays a critical role in regulating vascular tone through the release of catecholamines like norepinephrine, which bind to adrenergic receptors on vascular smooth muscle cells (VSMCs). The α1-adrenoceptor is a Gq protein-coupled receptor. Its activation initiates a signaling cascade that leads to vasoconstriction.[10][11]

This compound acts as a potent and preferential antagonist of α1-adrenoceptors over α2-adrenoceptors.[8][12] By blocking the α1-receptor, this compound prevents the binding of norepinephrine and subsequent activation of the Gq protein pathway. This inhibitory action disrupts the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release from the sarcoplasmic reticulum and reduced protein kinase C (PKC) activation. The net result is a reduction in myosin light chain phosphorylation and subsequent vasodilation, which lowers peripheral vascular resistance and blood pressure.[10][13]

Ion Channel Modulation

In addition to its primary action on adrenoceptors, this compound also influences ion channel activity, contributing to its vasodilator effect.

-

Calcium Channels: Studies suggest that this compound exhibits calcium channel blocking properties.[14][15] By inhibiting the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels in VSMCs, this compound directly interferes with a critical step in the excitation-contraction coupling process, thereby promoting relaxation.[15][16]

-

Sodium and Potassium Channels: Evidence also indicates that this compound can interact with sodium and potassium channels.[14] While the effects on these channels are less characterized in the context of vascular tone, they may contribute to the overall pharmacological profile, particularly its anti-arrhythmic properties.[17][18]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various experimental models.

Table 1: In Vitro Efficacy and Potency

| Parameter | Value | Model System | Reference |

|---|---|---|---|

| Nicotine Receptor Inhibition (IC₅₀) | 72.3 μM | Not Specified | [12] |

| Inotropic Effect Threshold | > 1 x 10⁻⁴ M | Isolated Papillary Muscle |[17] |

Table 2: Dose-Dependent Vasodilation of Rat Aortic Strips

| This compound Concentration | % Relaxation of Norepinephrine-Induced Contraction | Reference |

|---|---|---|

| 0.6 mg/L | 75% | [15] |

| 2.0 mg/L | 50% | [15] |

| 4-5 mg/L | 25% |[15] |

Experimental Protocols and Evidence

The therapeutic potential of this compound is supported by data from various in vitro and in vivo experimental models.

In Vitro Vasodilation Assay

A common method to assess the direct effect of a compound on vascular tone is the isolated tissue bath assay using aortic rings.

Objective: To determine the dose-dependent vasodilator effect of this compound on pre-constricted rat aortic rings.

Protocol:

-

Tissue Preparation: Male rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings approximately 2-3 mm in width. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface.[19]

-

Mounting: Aortic rings are mounted between two stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.

-

Viability and Pre-contraction: The viability of the rings is tested with a challenge of potassium chloride (KCl). After a washout period, the rings are pre-constricted with a submaximal concentration of a vasoconstrictor, typically Norepinephrine (e.g., 10⁻⁶ M).[15]

-

Compound Administration: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative concentration-dependent manner.

-

Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the maximal contraction induced by norepinephrine. A dose-response curve is then plotted to determine parameters like EC₅₀.

In Vivo Models of Hypertension

To evaluate the antihypertensive efficacy of this compound in a physiological system, various animal models of hypertension are employed. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model.[20]

Objective: To assess the effect of this compound administration on blood pressure in Spontaneously Hypertensive Rats (SHRs).

Protocol:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used. A normotensive control group (e.g., Wistar-Kyoto rats) is typically included for comparison.

-

Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured in conscious, restrained rats using a non-invasive tail-cuff method.[20][21] For continuous and more accurate measurements, telemetry implants can be used.

-

Drug Administration: Animals are randomly assigned to treatment groups: a vehicle control group and one or more this compound dose groups. This compound is administered, for example, via oral gavage or intraperitoneal injection, daily for a specified period (e.g., 4 weeks).

-

Monitoring: Blood pressure and heart rate are monitored at regular intervals throughout the study period.

-

Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group. Statistical analysis (e.g., ANOVA) is performed to compare the effects of this compound treatment with the vehicle control.

Evidence Summary:

-

Hemodynamic studies in anesthetized and conscious dogs showed no significant changes in measured parameters at doses of 2 mg/kg or less, suggesting a favorable safety profile at therapeutic doses.[17]

-

This compound has been shown to effectively induce relaxation in vascular smooth muscle preparations, counteracting contractions induced by norepinephrine and high potassium concentrations.[15] This confirms its vasodilatory action is mediated, at least in part, by blocking calcium influx.[15]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for circulatory disorders, primarily hypertension. Its well-documented dual mechanism of action—preferential α1-adrenergic receptor antagonism and calcium channel blockade—provides a robust basis for its vasodilatory and blood pressure-lowering effects. The quantitative data from in vitro and in vivo studies support its efficacy.

For drug development professionals, this compound presents an interesting scaffold. Future research should focus on:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clearer relationship between dosage, plasma concentration, and hemodynamic effects.

-

Clinical Trials: While used clinically, more extensive, modern clinical trials are needed to fully establish its efficacy and safety profile in diverse patient populations compared to current standards of care.[22][23][24]

-

Structural Analogs: Synthesizing and screening derivatives of this compound to optimize its potency, selectivity (e.g., for specific α1-adrenoceptor subtypes or vascular calcium channels), and pharmacokinetic properties.

-